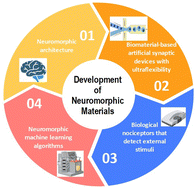Computing of neuromorphic materials: an emerging approach for bioengineering solutions
Materials Advances Pub Date: 2023-10-18 DOI: 10.1039/D3MA00449J
Abstract
The potential of neuromorphic computing to bring about revolutionary advancements in multiple disciplines, such as artificial intelligence (AI), robotics, neurology, and cognitive science, is well recognised. This paper presents a comprehensive survey of current advancements in the use of machine learning techniques for the logical development of neuromorphic materials for engineering solutions. The amalgamation of neuromorphic technology and material design possesses the potential to fundamentally revolutionise the procedure of material exploration, optimise material architectures at the atomic or molecular level, foster self-adaptive materials, augment energy efficiency, and enhance the efficacy of brain–machine interfaces (BMIs). Consequently, it has the potential to bring about a paradigm shift in various sectors and generate innovative prospects within the fields of material science and engineering. The objective of this study is to advance the field of artificial intelligence (AI) by creating hardware for neural networks that is energy-efficient. Additionally, the research attempts to improve neuron models, learning algorithms, and learning rules. The ultimate goal is to bring about a transformative impact on AI and better the overall efficiency of computer systems.


Recommended Literature
- [1] Contents and Highlights in Chemical Science
- [2] Procedure-dependent construction of two isomers of trimeric self-assembled boronic esters†
- [3] A rapidly photo-activatable light-up fluorescent nucleoside and its application in DNA base variation sensing†
- [4] Understanding of transition metal (Ru, W) doping into Nb for improved thermodynamic stability and hydrogen permeability: density functional theory calculations
- [5] Thermodynamic forecasting of mechanically interlocked switches†
- [6] Redox active molybdophosphate produced by Cu3(PO4)2 nanospheres for enhancing enzyme-free electrochemical immunoassay of C-reactive protein†
- [7] Interfacial thermal transport and structural preferences in carbon nanotube–polyamide-6,6 nanocomposites: how important are chemical functionalization effects?
- [8] Efficient and complete dehydrogenation of hydrazine borane over a CoPt catalyst†
- [9] Enhanced photocatalytic hydrogen peroxide production activity of imine-linked covalent organic frameworks via modification with functional groups†
- [10] Synthesis of 4,4′-dinonyl-2,2′-bithiazole-based copolymers via Pd-catalyzed direct C–H arylation†

Journal Name:Materials Advances
Research Products
-
CAS no.: 16514-83-3









